![molecular formula C8H9ClN4 B2636348 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine CAS No. 2411248-03-6](/img/structure/B2636348.png)

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

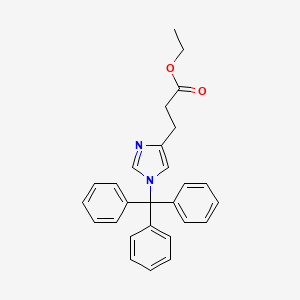

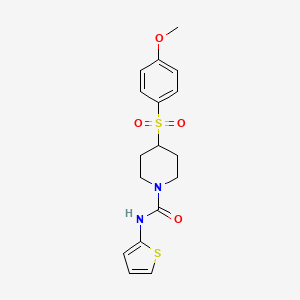

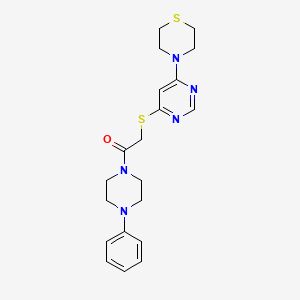

“(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C7H7ClN4 . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” can be represented by the InChI code: 1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” include a boiling point of 368.2°C at 760 mmHg .科学的研究の応用

Fluorescent Molecules

This compound is a member of the pyrazolo[3,4-b]pyridine family, which has been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthetic Methodology

The compound’s synthetic access methodologies allow structural diversity . This makes it a valuable tool in the field of synthetic chemistry, where the creation of diverse molecular structures is crucial.

Chelating Agents

The presence of heteroatoms (B, N, O or S) in these compounds makes them potential chelating agents for ions . This could be useful in a variety of fields, including environmental science, medicine, and materials science.

Solubility in Green Solvents

These compounds have better solubility in green solvents . This property could make them useful in sustainable chemistry applications, where minimizing the environmental impact of chemical processes is a key goal.

Biological Activity

1H-Pyrazolo[3,4-b]pyridines have attracted great interest as purine analogs. They exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities .

Nucleophilic Substitution

The compound has been shown to undergo nucleophilic substitution with methylamine to produce a selectively 4-substituted product . This property could be useful in the synthesis of a wide range of other compounds.

将来の方向性

特性

IUPAC Name |

(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCKQUQFLHUDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)CN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7,8-Trimethyl-2-(2-phenylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636265.png)

![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)

![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2636284.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)

![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)